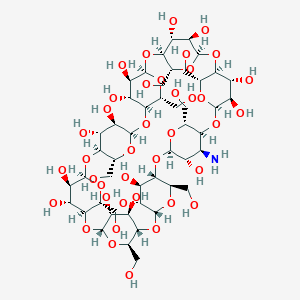
2-Methoxy-5-(trifluoromethyl)pyridine
Overview
Description
2-Methoxy-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H6F3NO and its molecular weight is 177.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Toxicity and Industrial Safety : Tao et al. (2022) studied the toxicity profile of a similar compound, 5-amino-2-(trifluoromethyl)pyridine, which is used in pharmaceutical synthesis. They found it to be toxic to humans, with absorption through the respiratory tract leading to methemoglobinemia and toxic encephalopathy. This emphasizes the need for caution in its industrial production (Tao et al., 2022).
Molecular Structure Analysis : Punte et al. (1990) investigated the molecular structure of 2-Methoxy-3,5-dinitropyridine, a structurally similar compound. Their study revealed non-planar molecular conformation and explored the effects of substituents on the pyridine shape, providing insights into the chemical behavior of such molecules (Punte et al., 1990).
Synthesis of Pharmaceuticals : Khlebnikov et al. (2018) described a strategy for synthesizing trifluoromethyl-substituted aminopyrroles using 2H-azirine ring expansion. This methodology involves using a trifluoromethyl-containing building block like 2-Methoxy-5-(trifluoromethyl)pyridine, highlighting its utility in pharmaceutical synthesis (Khlebnikov et al., 2018).
Chemical Transformations in Organic Synthesis : Keumi et al. (1990) demonstrated the use of 2-(Trifluoroacetoxy)pyridine in trifluoroacetylating arenes under Friedel–Crafts conditions, illustrating the compound's role in organic synthesis (Keumi et al., 1990).
Luminescent Platinum Complexes : Kozhevnikov et al. (2009) synthesized derivatives of 2-(2-thienyl)pyridine, including compounds with trifluoromethyl groups, and evaluated their luminescence properties. This research suggests applications in the development of luminescent materials (Kozhevnikov et al., 2009).
Hydrogen-Bonding Network Analysis : Ye and Tanski (2020) analyzed the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a compound with a trifluoromethyl group. Their study of the water-bridged hydrogen-bonding network provides insight into the structural chemistry of such compounds (Ye & Tanski, 2020).
Fluorescence and Emissive Properties : Hagimori et al. (2019) synthesized and studied the photophysical properties of 2-methoxy and 2-morpholino pyridine compounds, including those with high fluorescence quantum yields. This indicates potential applications in fluorescence-based technologies (Hagimori et al., 2019).
Safety and Hazards
2-Methoxy-5-(trifluoromethyl)pyridine is classified with the signal word “Warning” and is associated with the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Mechanism of Action
Target of Action
Trifluoromethyl pyridine derivatives have been associated with the peripheral sensory trigeminal nerves .
Mode of Action
Some trifluoromethyl pyridine derivatives have been found to act as antagonists to the calcitonin gene-related peptide (cgrp) receptor .
Biochemical Pathways
It’s worth noting that trifluoromethyl pyridine derivatives have been associated with the synthesis of fluazinam .
Result of Action
Some trifluoromethyl pyridine derivatives have been found to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
It’s important to note that safety data sheets recommend storing the compound in a well-ventilated place and keeping it away from sources of ignition .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives, such as 2-Methoxy-5-(trifluoromethyl)pyridine, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the pyridine derivative.
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Dosage Effects in Animal Models
It is known that this compound can cause skin and eye irritation, and may also cause respiratory irritation .
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-6-3-2-5(4-11-6)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIGTEGBOBDGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379517 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-45-9 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)





